molecular formula C6H8O3 B14346293 4-Ethenyl-4-methyl-1,3-dioxolan-2-one CAS No. 96548-13-9

4-Ethenyl-4-methyl-1,3-dioxolan-2-one

Katalognummer: B14346293
CAS-Nummer: 96548-13-9
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: CHEDCMPRPAISMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethenyl-4-methyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C6H8O3 It is a cyclic carbonate with a vinyl group and a methyl group attached to the dioxolan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethenyl-4-methyl-1,3-dioxolan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3-dioxolan-2-one with a vinylating agent under suitable conditions. For example, the reaction with vinyl acetate in the presence of a base can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethenyl-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.

    Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.

Major Products Formed

    Epoxides: Formed through oxidation of the vinyl group.

    Saturated Derivatives: Formed through reduction of the vinyl group.

    Substituted Products: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-Ethenyl-4-methyl-1,3-dioxolan-2-one has several scientific research applications:

    Chemistry: Used as a monomer in polymerization reactions to create novel polymers with unique properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Wirkmechanismus

The mechanism of action of 4-ethenyl-4-methyl-1,3-dioxolan-2-one involves its ability to undergo various chemical transformations. The vinyl group can participate in polymerization reactions, forming long chains or networks. The dioxolan ring can also interact with other molecules, forming stable complexes. These interactions are mediated by the compound’s functional groups and the conditions under which the reactions occur.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-1,3-dioxolan-2-one: Similar structure but lacks the vinyl group.

    4-Ethyl-1,3-dioxolan-2-one: Similar structure with an ethyl group instead of a vinyl group.

    1,3-Dioxolan-2-one: The parent compound without any substituents.

Uniqueness

4-Ethenyl-4-methyl-1,3-dioxolan-2-one is unique due to the presence of both a vinyl group and a methyl group on the dioxolan ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in polymer chemistry and materials science.

Eigenschaften

CAS-Nummer

96548-13-9

Molekularformel

C6H8O3

Molekulargewicht

128.13 g/mol

IUPAC-Name

4-ethenyl-4-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C6H8O3/c1-3-6(2)4-8-5(7)9-6/h3H,1,4H2,2H3

InChI-Schlüssel

CHEDCMPRPAISMY-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC(=O)O1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.